molecular formula C18H22N2O3S B5864305 N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

Cat. No. B5864305
M. Wt: 346.4 g/mol
InChI Key: WZNYEJZBWBFLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide, also known as DMSO2-ESBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, this compound has been found to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that is involved in the regulation of inflammation. Furthermore, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the regulation of oxidative stress and inflammation. Moreover, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In addition, this compound has been found to have low toxicity and high selectivity towards cancer cells, making it a safer and more effective alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For the research on N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in preclinical and clinical trials. Moreover, the development of novel formulations and drug delivery systems may enhance the bioavailability and efficacy of this compound, making it a more viable option for cancer therapy and other diseases.

Synthesis Methods

N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide can be synthesized through a multistep process that involves the reaction of 2,6-dimethylaniline with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with ethylsulfonyl chloride and methylamine to yield this compound.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, this compound has been shown to have neuroprotective effects, suggesting its potential in treating neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-5-24(22,23)20(4)16-11-9-15(10-12-16)18(21)19-17-13(2)7-6-8-14(17)3/h6-12H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNYEJZBWBFLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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